molecular formula C9H8FNO B8539855 2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol

Cat. No.: B8539855
M. Wt: 165.16 g/mol
InChI Key: JJUPPHKZNMIUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol is a fluorinated pyridine derivative characterized by a propargyl alcohol moiety attached to the pyridine ring at the 2-position and a fluorine atom at the 5-position. This structure combines the electronic effects of fluorine (electron-withdrawing) with the steric and reactive properties of the alkyne-alcohol group. The but-3-yn-2-ol group may enhance lipophilicity compared to shorter-chain derivatives, influencing solubility and membrane permeability in biological systems .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H8FNO/c1-3-9(2,12)8-5-4-7(10)6-11-8/h1,4-6,12H,2H3

InChI Key

JJUPPHKZNMIUAL-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)(C1=NC=C(C=C1)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(5-Fluoropyridin-2-yl)but-3-yn-2-ol and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-Fluoro, but-3-yn-2-ol ~181.18 (estimated) Intermediate for bioactive molecules
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 5-Fluoro, amino, propynol ~167.15 (estimated) Enhanced reactivity for nucleophilic substitutions
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 5-Fluoro, 3-hydroxypropyl 171.17 Increased hydrogen bonding potential
3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol 5-Bromo, 3-methoxy, propynol ~256.06 (estimated) Bromine as a leaving group for coupling
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol 2-Fluoro, 6-pyrrolidinyl, propynol 220.24 Improved solubility in organic solvents
2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride Acetic acid, hydrochloride salt 191.59 Acidic (pKa ~3.90), salt formation
2-Fluoro-5-(4-fluorophenyl)pyridine 2-Fluoro, 4-fluorophenyl ~207.17 (estimated) Aromatic stacking in crystal structures

Key Comparative Insights

In contrast, bromine in 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol facilitates substitution reactions due to its leaving-group capability . The pyrrolidinyl group in 3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol introduces basicity and solubility enhancements, unlike the neutral alkyne-alcohol in the target compound .

Reactivity and Applications: The amino group in 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol enables nucleophilic reactions, whereas the butynol group in the target compound may participate in cycloaddition or oxidation reactions . 2-(5-Fluoropyridin-2-yl)acetic acid hydrochloride’s carboxylic acid group (pKa ~3.90) allows for salt formation, contrasting with the alcohol group in the target compound, which is less acidic (pKa ~15–16) .

The biphenyl system in 2-Fluoro-5-(4-fluorophenyl)pyridine suggests applications in materials science due to planar aromatic stacking observed in its crystal structure .

Research Findings and Data

Physical Properties

  • Molecular Weight: The target compound’s molecular weight (~181.18) is intermediate between propynol derivatives (e.g., 167.15) and bulkier pyrrolidinyl analogs (220.24) .
  • Solubility: The butynol group balances lipophilicity, whereas pyrrolidinyl and hydroxypropyl groups improve polar solubility .

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